

Technical Monograph: 3-Chloro-4-methyl-L-phenylalanine

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Compound of Interest

Compound Name: 3-Chloro-4-methyl-L-phenylalanine

Cat. No.: B12308752

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High-Purity Non-Canonical Amino Acid for Peptide Engineering & SAR Studies

Chemical Identity & Physiochemical Profile[1][2][3][4]

3-Chloro-4-methyl-L-phenylalanine is a highly specialized non-canonical amino acid (ncAA). It combines the steric bulk and lipophilicity of a methyl group with the electronic withdrawal and halogen-bonding capability of a chlorine atom on the phenyl ring. This "dual-handle" modification is critical in medicinal chemistry for optimizing potency and metabolic stability in peptide therapeutics.[1]

Core Identifiers

Parameter	Detail
Chemical Name	(2S)-2-amino-3-(3-chloro-4-methylphenyl)propanoic acid
Common Abbreviation	(L)-3-Cl-4-Me-Phe
CAS Number	Not Universally Standardized (See Note below)
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂
Molecular Weight	213.66 g/mol
Chirality	L-Enantiomer (S-configuration)
SMILES (Isomeric)	<chem>CC1=C(Cl)C=C(CC(=O)O)C=C1</chem>
InChI Key	Derivative-dependent (Verify via specific vendor COA)



Critical Procurement Note: Due to its specialized nature, this compound is frequently cataloged under its protected forms for solid-phase peptide synthesis (SPPS).

- *Fmoc-Derivative CAS: Often custom-synthesized; check for Fmoc-**3-chloro-4-methyl-L-phenylalanine**.*
- *Boc-Derivative CAS: Check for Boc-**3-chloro-4-methyl-L-phenylalanine**.*
- *Racemic CAS (Reference): Verify batch specific optical rotation.*

Physiochemical Properties

Property	Value (Experimental/Predicted)	Relevance
pKa (α -COOH)	~2.2	Standard acidic terminus behavior.
pKa (α -NH ₃ ⁺)	~9.1	Standard amine terminus behavior.
LogP	~2.1 - 2.5	Increased lipophilicity vs. Phe (LogP ~1.38), enhancing membrane permeability.
Electronic Effect	$\sigma_{\text{meta}}(\text{Cl}) = +0.37$	Chlorine withdraws electron density, lowering pKa of proximal protons.
Steric Effect	Ortho-Cl / Para-Me	Creates a "twisted" aryl conformation in restrictive binding pockets.

Synthesis & Manufacturing Methodologies

The synthesis of enantiomerically pure **3-Chloro-4-methyl-L-phenylalanine** requires strict control over stereochemistry. Two primary routes are validated for high-purity production.

Route A: Chemo-Enzymatic Resolution (Scalable)

This method uses the commercially available 3-chloro-4-methylbenzaldehyde as a precursor. It is preferred for kilogram-scale production due to cost-efficiency.

- Condensation: 3-Chloro-4-methylbenzaldehyde reacts with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis).
- Hydrolysis: Ring opening to form the acetamido cinnamic acid derivative.
- Asymmetric Hydrogenation: Using a Rhodium-duPhos catalyst to set the L-stereochemistry.
- Deprotection: Acidic hydrolysis to yield the free amino acid.

Route B: Negishi Cross-Coupling (Lab Scale)

Ideal for generating libraries of analogs rapidly.

- Reagents: Boc-iodo-L-alanine (zinc reagent) + 3-chloro-4-methyl-iodobenzene.
- Catalyst: Pd₂(dba)₃ / S-Phos.
- Outcome: Direct formation of the protected amino acid with retention of chirality.

Synthesis Workflow Diagram

The following diagram illustrates the industrial chemo-enzymatic pathway.



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Figure 1: Chemo-enzymatic synthesis pathway ensuring high enantiomeric excess (>99% ee).

Applications in Drug Discovery[4][5][8][9]

The "Chloro-Methyl" Scan

In Structure-Activity Relationship (SAR) studies, replacing Phenylalanine (Phe) or Tyrosine (Tyr) with **3-Chloro-4-methyl-L-phenylalanine** probes two distinct interaction mechanisms simultaneously:

- Halogen Bonding (X-Bond): The chlorine atom at the meta position can act as a Lewis acid, forming directional halogen bonds with backbone carbonyls or side-chain oxygen atoms in the target protein.
- Hydrophobic Packing: The para-methyl group fills small hydrophobic pockets (sub-Ångström precision) that are inaccessible to larger groups like tert-butyl, but too large for standard Phe.

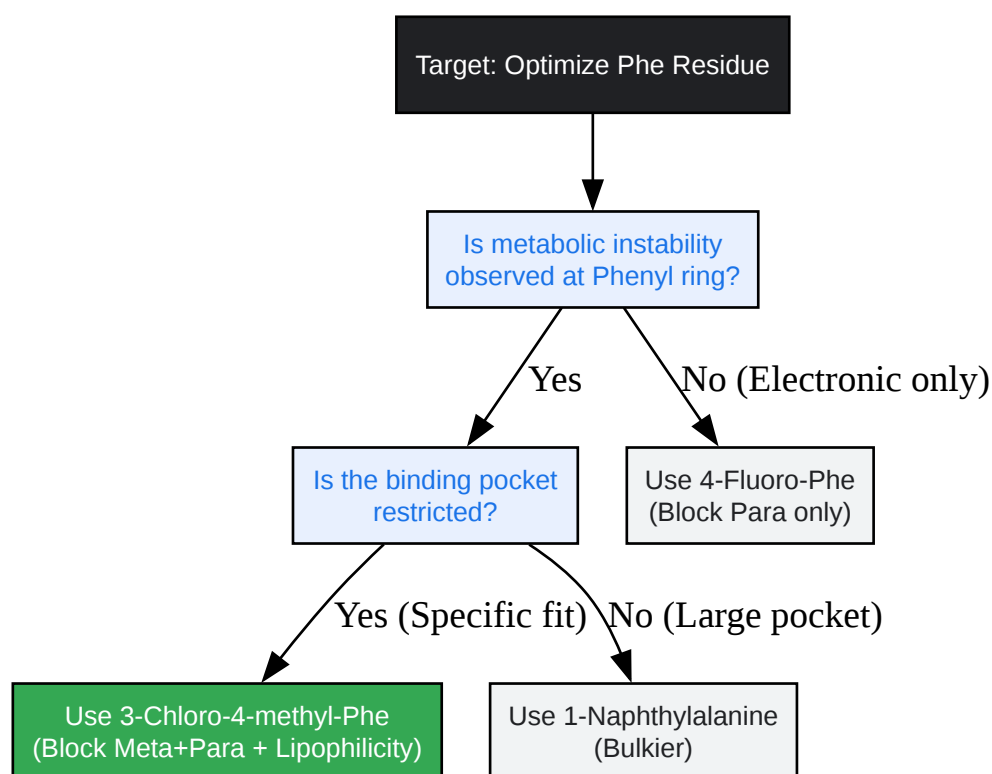
Metabolic Stability

The incorporation of the chlorine and methyl substituents on the phenyl ring blocks metabolic hotspots.

- CYP450 Blocking: The substituents prevent hydroxylation at the para and meta positions, significantly extending the half-life () of peptide drugs in plasma.

SAR Decision Logic

Use the following logic flow to determine when to deploy this specific nAA.



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Figure 2: SAR Decision Tree for selecting **3-Chloro-4-methyl-L-phenylalanine** during lead optimization.

Experimental Protocols

Fmoc-Protection (For SPPS)

If the free acid is obtained, it must be protected for Solid Phase Peptide Synthesis.

Reagents: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), NaHCO₃, Dioxane/Water.

- Dissolution: Dissolve 10 mmol of **3-Chloro-4-methyl-L-phenylalanine** in 20 mL of 10% Na₂CO₃.
- Addition: Add 10 mmol of Fmoc-OSu dissolved in 15 mL dioxane dropwise at 0°C.
- Reaction: Stir at room temperature (RT) for 18 hours.
- Workup: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (3x).
- Purification: Recrystallize from EtOAc/Hexane.
- QC: Verify by HPLC (Purity >98%) and Mass Spec.

Peptide Coupling Conditions

Because of the steric bulk at the 3 and 4 positions, standard coupling times may be insufficient.

Parameter	Standard Condition	Optimized Condition for 3-Cl-4-Me-Phe
Coupling Reagent	HBTU / DIPEA	HATU / HOAt / Collidine
Reaction Time	45 min	2 - 4 hours (Double Coupling recommended)
Solvent	DMF	DMF / NMP (1:1) to reduce aggregation
Monitoring	Kaiser Test	Micro-cleavage + LCMS (Kaiser may be false negative)

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Self-Validating Step: Always perform a "micro-cleavage" of resin beads (5-10 beads) using 95% TFA for 30 mins and analyze via LCMS to confirm complete coupling before proceeding to the next amino acid.

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